molecular formula C7H3F3N2O4 B13139335 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid

4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid

Cat. No.: B13139335
M. Wt: 236.10 g/mol
InChI Key: BDJMEVNYNVLLNP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl, fluoro, and nitro groups attached to a picolinic acid core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid typically involves multiple steps, including the introduction of difluoromethyl and fluoro groups to the picolinic acid core. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(Difluoromethyl)-5-fluoro-6-aminopicolinic acid .

Scientific Research Applications

4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards its targets. The nitro group may also play a role in the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-5-fluoro-6-nitropicolinic acid include other difluoromethylated and fluorinated picolinic acids, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3F3N2O4

Molecular Weight

236.10 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C7H3F3N2O4/c8-4-2(5(9)10)1-3(7(13)14)11-6(4)12(15)16/h1,5H,(H,13,14)

InChI Key

BDJMEVNYNVLLNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)[N+](=O)[O-])F)C(F)F

Origin of Product

United States

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